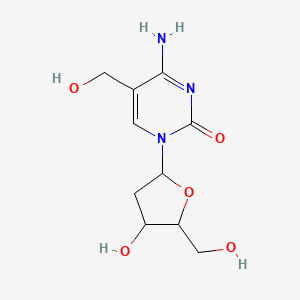

2'-Deoxy-5-(hydroxymethyl)cytidine

Beschreibung

Introduction to 2'-Deoxy-5-(hydroxymethyl)cytidine (5hmdC)

Historical Discovery and Nomenclature

The story of 5hmdC begins in the early 1950s with the identification of 5-hydroxymethylcytosine (5hmC) in the DNA of T-even bacteriophages by Wyatt and Cohen. This discovery marked the first recognition of modified cytosine bases in biological systems, though its significance in eukaryotic organisms remained unexplored for decades. The nucleoside form, this compound, was later isolated and characterized as a component of mammalian DNA, particularly in stem cells and neuronal tissues.

Renewed interest in 5hmdC emerged in 2009 when two pivotal studies reshaped its biological narrative. Kriaucionis and Heintz demonstrated its abundance (0.2–0.6%) in murine and human brain tissues, while Tahiliani and colleagues identified the Ten-Eleven Translocation (TET) family of enzymes as catalysts for oxidizing 5-methylcytosine (5mC) to 5hmC. These findings redefined 5hmdC from a mere metabolic intermediate to a potential epigenetic regulator. The compound’s systematic IUPAC name, 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one, reflects its structural complexity.

Structural Characteristics and Isomeric Forms

This compound possesses a distinctive molecular architecture that differentiates it from canonical deoxycytidine. Key features include:

- Base Modifications : A hydroxymethyl (-CH2OH) group at the 5-position of cytosine, introducing steric and electronic perturbations compared to unmodified cytosine.

- Sugar Configuration : A β-D-2'-deoxyribofuranose moiety lacking the 2'-hydroxyl group, critical for DNA incorporation.

- Molecular Formula : C10H15N3O5, with a molecular weight of 257.24 g/mol.

The compound’s structure was confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry. X-ray crystallography reveals a planar pyrimidine ring system with the hydroxymethyl group adopting a staggered conformation relative to the glycosidic bond.

Table 1: Physical and Chemical Properties of 5hmdC

| Property | Value |

|---|---|

| Molecular Weight | 257.24 g/mol |

| Melting Point | 205°C |

| λmax (UV Absorption) | 274 nm (in H2O) |

| HPLC Purity | ≥95.0% (area%) |

| Nonaqueous Titration Purity | ≥98.0% |

Source: TCI Chemicals, PubChem

Isomeric possibilities arise from the stereochemistry of the hydroxymethyl group and sugar puckering conformations. However, natural 5hmdC exists predominantly as the 5R-configured enantiomer due to enzymatic specificity during biosynthesis. No significant tautomeric shifts are observed under physiological conditions, as the 5-hydroxymethyl group stabilizes the amino-keto tautomer.

Comparative analysis with related nucleosides highlights its unique features:

Table 2: Structural Comparison with Related Nucleosides

| Nucleoside | 5-Position Substituent | 2'-OH Group | Biological Role |

|---|---|---|---|

| Deoxycytidine | Hydrogen | Absent | DNA backbone |

| 5-Methyldeoxycytidine | Methyl | Absent | Epigenetic silencing |

| 5hmdC | Hydroxymethyl | Absent | Active demethylation |

The hydroxymethyl group’s polarity facilitates distinct molecular interactions compared to methylated counterparts. Hydrogen bonding potential at the 5-position enables unique protein binding characteristics, as observed in studies of TET enzyme complexes. Crystallographic data further show that the hydroxymethyl moiety adopts multiple rotameric states in solution, contributing to conformational flexibility.

Eigenschaften

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUOMFLFUUHUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Approaches

Synthesis from 2'-Deoxyuridine Derivatives

One of the traditional approaches to synthesizing 2'-deoxy-5-(hydroxymethyl)cytidine begins with 2'-deoxyuridine as the starting material. This approach typically involves introducing a hydroxymethyl group at the 5-position of the uracil base, followed by conversion to cytosine.

Via 5-Iodo-2'-Deoxyuridine Intermediate

A well-established method involves using 5-iodo-2'-deoxyuridine (S.1) as a key intermediate. The detailed synthetic route includes the following steps:

Protection of 3' and 5' hydroxyl groups of 5-iodo-2'-deoxyuridine using di-t-butylsilyl-bis(trifluoromethanesulfonate), forming 3′,5′-O-di-t-butylsilyl-5-iodo-2′-deoxyuridine (S.2).

Carbonylation of the 5-iodo group to create a formyl group at the 5-position, yielding 3′,5′-O-di-t-butylsilyl-5-formyl-2′-deoxyuridine (S.3). This step utilizes carbon monoxide (CO) under pressure (50 psi), with palladium catalyst [Pd₂(dba)₃] and tributyltin hydride (Bu₃SnH) in toluene at 70°C.

Reduction of the formyl group to a hydroxymethyl group using sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃·7H₂O) in methanol at 0°C, producing 3′,5′-O-di-t-butylsilyl-5-hydroxymethyl-2′-deoxyuridine (S.4).

Protection of the hydroxymethyl group with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in DMF at 60°C, forming 3′,5′-O-di-t-butylsilyl-t-butyldimethylsiloxymethyl-2′-deoxyuridine (S.5).

Conversion of the protected uridine derivative to the corresponding cytidine derivative using a mixture of triazole, imidazole, and phosphorus oxychloride (POCl₃) in acetonitrile, yielding 3′,5′-O-di-t-butylsilyl-5-t-butyldimethylsiloxymethyl-2′-deoxycytidine (S.6).

Deprotection of silyl groups to obtain the final product, this compound.

This method offers a controlled approach to introducing the hydroxymethyl group at the 5-position but requires multiple protection and deprotection steps.

Synthesis from 2'-Deoxythymidine

An alternative approach uses 2'-deoxythymidine as the starting material, involving radical bromination at the methyl group followed by nucleophilic substitution:

Protection of 3' and 5' hydroxyl groups of 2'-deoxythymidine with t-butyldimethylsilyl (TBDMS) groups.

Radical bromination of the 5-methyl group using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Nucleophilic substitution of the bromide with acetate or other nucleophiles to introduce the protected hydroxymethyl functionality.

Conversion of the uracil moiety to cytosine using activation with tosyl chloride followed by ammonium hydroxide treatment.

This method has been reported by de Kort et al. to produce 5-acetyl-protected 5-hydroxymethyl-2'-deoxycytidine via radical bromination of 3',5'-di-TBDMS-protected 2'-deoxythymidine.

Improved Synthetic Methods

Protecting Group-Free Approach

An improved method for synthesizing this compound phosphoramidite has been developed that minimizes manipulations by employing a temporary protecting group-free 2'-deoxyuridine to 2'-deoxycytidine conversion procedure. This approach utilizes phase transfer catalysis and provides the desired compound in six steps with a 24% overall yield from 2'-deoxyuridine.

The key innovation in this approach is the elimination of protecting/deprotection steps for the 3' and 5' hydroxyl groups during the conversion of 2'-deoxyuridine to 2'-deoxycytidine. This significantly streamlines the synthetic process and improves overall efficiency.

Two-Step Deprotection Strategy

A "two-step" deprotection strategy compatible with ultramild DNA synthesis has been developed, which enables the synthesis of 5-hydroxymethylcytidine-containing DNA with additional modifications. This approach is particularly useful for incorporating this compound into oligonucleotides with other modifications that might be sensitive to harsh deprotection conditions.

The method involves:

Preparation of phosphoramidite building blocks containing TBDMS as the 5-CH₂OH-protecting group.

Incorporation into oligonucleotides using standard solid-phase DNA synthesis.

A two-step deprotection process that first removes most protecting groups under mild conditions and then removes the TBDMS group in a separate step.

Comparison of Preparation Methods

Efficiency Analysis

The various preparation methods for this compound can be compared based on several key parameters including number of steps, overall yield, and scalability. Table 1 provides a comparative analysis of the major synthetic approaches discussed.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Number of Steps | Overall Yield | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Via 5-iodo-2'-deoxyuridine | 5-iodo-2'-deoxyuridine | 6 | Not specified | Well-controlled introduction of 5-hydroxymethyl group | Multiple protection/deprotection steps |

| From 2'-deoxythymidine | 2'-deoxythymidine | Not specified | Not specified | Utilizes readily available starting material | Radical bromination can be challenging to control |

| Protecting group-free approach | 2'-deoxyuridine | 6 | 24% | Fewer manipulations, more streamlined | More recent method with less literature precedent |

| Two-step deprotection strategy | 5-iodo-2'-deoxyuridine | Not specified | Not specified | Compatible with ultramild DNA synthesis | Additional deprotection step required |

Scalability Considerations

For large-scale production of this compound, several factors must be considered:

The approach using 5-iodo-2'-deoxyuridine involves carbonylation under pressure (50 psi), which may require specialized equipment for large-scale synthesis.

The protecting group-free approach offers advantages for scaling due to fewer purification steps and overall simplicity.

Methods involving radical bromination may pose safety concerns at larger scales due to the use of radical initiators and potential for exothermic reactions.

The use of expensive reagents such as palladium catalysts should be considered when evaluating cost-effectiveness for larger scale production.

Preparation for Specific Applications

Phosphoramidite Preparation for DNA Synthesis

For incorporation into synthetic oligonucleotides, this compound must be converted to its phosphoramidite derivative. The preparation involves:

Protection of the 5' hydroxyl group with 4,4'-dimethoxytrityl (DMT).

Protection of the exocyclic amino group with benzoyl or other suitable protecting groups.

Introduction of the phosphoramidite functionality at the 3' position using reagents such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

Two phosphoramidite building blocks (III and IV) have been described, both containing TBDMS as the 5-CH₂OH-protecting group, which allow efficient incorporation of 5-hydroxymethylcytidine into DNA through solid-phase synthesis.

Preparation for Metabolic Engineering Studies

For studies involving incorporation of 5-hydroxymethylcytidine into bacterial genomes, alternative preparation methods have been developed. T4 bacteriophage genes have been used to engineer the pyrimidine nucleotide biosynthetic pathway to achieve approximately 63% replacement of 2'-deoxycytidine with this compound in the Escherichia coli genome.

This approach doesn't involve direct chemical synthesis of this compound but rather enzymatic conversion in vivo, and represents an interesting biological preparation method for specific applications.

Preparation of Related Compounds

This compound-5'-Diphosphate

The preparation of this compound-5'-diphosphate involves phosphorylation of this compound at the 5' position. This compound is functionally related to cytidine diphosphate (CDP) and has been reported in organisms such as Apis cerana.

RNA Analogs

The synthesis of RNA analogs containing 5-hydroxymethylcytidine involves similar strategies but requires protection of the 2'-OH group. Methods have been developed for the synthesis of 5-acetyloxy-methylated cytidine and uridine phosphoramidites and their incorporation into RNA by solid-phase synthesis.

Deprotection of oligoribonucleotides containing these modifications can be accomplished using aqueous methylamine/ammonia solutions, with only minor amounts of side products resulting from the SN reactivity at the pseudobenzylic position of the 5-hydroxymethyl residues.

Practical Considerations and Challenges

Purification Methods

Purification of this compound and its intermediates typically involves:

Column chromatography on silica gel, often using methylene chloride/methanol solvent systems.

HPLC purification for final products and key intermediates.

Recrystallization techniques for suitable crystalline intermediates.

Analyse Chemischer Reaktionen

Reaktionstypen: 2’-Desoxy-5-(hydroxymethyl)cytidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Eisen, 2-Oxoglutarat und TET-Enzyme. Die Bedingungen beinhalten oft spezifische pH-Werte und Temperaturen, um die Reaktionen zu ermöglichen .

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören 5-Formylcytosin und 5-Carboxycytosin, die Zwischenprodukte im DNA-Demethylierungsprozess sind .

Wissenschaftliche Forschungsanwendungen

2’-Desoxy-5-(hydroxymethyl)cytidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2’-Desoxy-5-(hydroxymethyl)cytidin beinhaltet seine Rolle im DNA-Demethylierungsprozess. Methylcytosin wird in Cytosin umgewandelt, wobei 5-Hydroxymethylcytosin als Zwischenprodukt entsteht. Dieses Zwischenprodukt wird weiter zu 5-Formylcytosin und 5-Carboxycytosin oxidiert . Das Vorhandensein einer Hydroxymethylgruppe kann die Genexpression regulieren, indem Gene ein- und ausgeschaltet werden .

Ähnliche Verbindungen:

- 5-Hydroxymethylcytosin

- 5-Formylcytosin

- 5-Carboxycytosin

Vergleich: 2’-Desoxy-5-(hydroxymethyl)cytidin ist aufgrund seiner spezifischen Rolle im DNA-Demethylierungsprozess und seiner Fähigkeit, interstrang-Quervernetzungen in doppelsträngiger DNA zu erzeugen, einzigartig . Im Gegensatz zu anderen ähnlichen Verbindungen kommt es sowohl in neuronalen Zellen als auch in embryonalen Stammzellen vor und wird zur Quantifizierung von DNA-Hydroxymethylierungsspiegeln in biologischen Proben verwendet .

Wirkmechanismus

The mechanism of action of 2’-Deoxy-5-(hydroxymethyl)cytidine involves its role in the DNA demethylation process. Methylcytosine is converted to cytosine, generating 5-hydroxymethylcytosine as an intermediate. This intermediate is further oxidized to 5-formylcytosine and 5-carboxycytosine . The presence of a hydroxymethyl group can regulate gene expression by switching genes on and off .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-2'-deoxycytidine (5mdC)

- Structure : Contains a methyl (-CH3) group at the 5-position of cytosine.

- Role : The primary substrate for TET enzymes, 5mdC is a key epigenetic marker associated with gene silencing.

- Key Difference: Unlike 5hmdC, 5mdC cannot undergo further oxidation to 5-formylcytidine (5fC) or 5-carboxylcytidine (5caC), limiting its role in active demethylation pathways .

5-Formylcytidine (5fC) and 5-Carboxylcytidine (5caC)

- Structure : Oxidized derivatives of 5hmdC, featuring formyl (-CHO) and carboxyl (-COOH) groups, respectively.

- Role : Both are transient intermediates in DNA demethylation and repair.

- Key Difference : 5fC and 5caC are less stable than 5hmdC and require specialized MS/MS detection due to their low abundance .

2'-Deoxy-5-methylisocytidine (isoC)

- Structure: A non-natural cytidine analog with a methyl group and altered hydrogen bonding pattern ("acceptor-acceptor-donor").

- Role: Used in synthetic biology for orthogonal base pairing with 2'-deoxyisoguanosine (isoG).

- Key Difference: IsoC is chemically unstable under acidic conditions, whereas its analog, 2'-deoxy-1-methylpseudocytidine, exhibits enhanced stability and cost-effectiveness for diagnostic applications .

2'-Deoxy-5-azacytidine (Decitabine, DAC)

- Structure : A cytidine analog with a nitrogen atom replacing carbon at the 5-position.

- Role : Clinically used hypomethylating agent in myelodysplastic syndromes and leukemia.

- Key Difference : DAC induces DNA damage by forming irreversible bonds with methyltransferases, whereas 5hmdC modulates methylation dynamically. DAC’s dihydro analog (2'-deoxy-5,6-dihydro-5-azacytidine) shows reduced cytotoxicity while retaining hypomethylating activity .

2',2'-Difluorodeoxycytidine (Gemcitabine, dFdC)

- Structure : Fluorinated deoxycytidine analog with difluorine at the 2'-position.

- Role : Inhibits ribonucleotide reductase, depleting dNTP pools and blocking DNA synthesis.

- Key Difference : Unlike 5hmdC, dFdC exerts cytotoxicity via metabolic disruption rather than epigenetic modulation .

Comparative Data Table

Key Research Findings

IsoC Stability : Replacement of isoC with 2'-deoxy-1-methylpseudocytidine reduces synthesis costs by 40% while improving oligonucleotide stability .

DAC vs. 5hmdC: DAC’s toxicity limits long-term use, whereas 5hmdC’s endogenous role offers safer epigenetic modulation strategies .

Oxidation Hierarchy : 5hmdC → 5fC → 5caC represents a sequential oxidative pathway for DNA demethylation, with 5hmdC being the most abundant intermediate .

Biologische Aktivität

2'-Deoxy-5-(hydroxymethyl)cytidine (5hmC) is a nucleoside analog that has garnered attention in the fields of molecular biology and medicinal chemistry due to its potential biological activities and therapeutic applications. This compound is a derivative of cytidine, where a hydroxymethyl group is substituted at the 5-position of the pyrimidine ring, influencing its biochemical properties and interactions with cellular pathways.

- Molecular Formula : C10H13N3O4

- Molecular Weight : 241.23 g/mol

- IUPAC Name : 2-amino-1-(5-hydroxymethyl)-1H-pyrimidine-2,4(3H)-dione

5hmC plays a significant role in epigenetic regulation as it is involved in DNA methylation processes. Its incorporation into DNA can influence gene expression and cellular responses to environmental stimuli. The biological activity of 5hmC is primarily linked to its ability to modulate:

- Gene Regulation : By affecting transcription factors and chromatin structure.

- Cell Cycle Regulation : Inducing cell cycle arrest and apoptosis in certain cancer cell lines.

- DNA Repair Mechanisms : Acting as a substrate for enzymes involved in DNA repair pathways.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 5hmC, particularly in its ability to induce apoptosis and inhibit tumor growth. For instance:

- A study highlighted that 5hmC can enhance the sensitivity of cancer cells to chemotherapeutic agents by modulating the expression of genes involved in drug resistance .

- In vitro experiments showed that treatment with 5hmC led to increased levels of p53 and p21 proteins, which are crucial for apoptosis in cancer cells .

Interaction with Cytidine Deaminase

Cytidine deaminase (CDA) has been shown to deaminate 5hmC, leading to the formation of uracil derivatives, which can then be incorporated into DNA. This process can trigger DNA damage responses, further contributing to its anticancer effects . High CDA expression in tumors may indicate resistance to cytidine-based therapies, suggesting that targeting CDA could enhance the efficacy of treatments involving 5hmC .

Case Studies

- Detection in Cancer Cells : A study developed a chemosensor for detecting 5hmC levels in human cancer cells, demonstrating its potential as a biomarker for cancer diagnosis and treatment monitoring .

- Therapeutic Applications : Clinical trials have explored the combination of 5-fluoro-2'-deoxycytidine with CDA inhibitors, aiming to improve therapeutic outcomes in patients with high CDA-expressing tumors .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of 5hmdC Detection Methods

Basic: What is the biological significance of 5hmdC in epigenetic regulation?

Answer:

5hmdC is an oxidative derivative of 5-mdC, implicated in active DNA demethylation and gene expression modulation. It recruits epigenetic readers (e.g., TET proteins) to regulate chromatin structure and transcriptional activity. Studies suggest its enrichment in enhancers and promoters of pluripotency genes, linking it to cellular differentiation .

Advanced: How can researchers resolve discrepancies in 5hmdC quantification across different methodologies?

Answer:

Discrepancies often arise from variations in:

- Sample Preparation : Incomplete oxidation or glucosylation can skew chemical labeling results. Validate steps using spike-in controls .

- Instrument Sensitivity : MS outperforms antibody-based methods at low concentrations. Cross-validate using orthogonal techniques (e.g., CE + MS) .

- Data Normalization : Normalize 5hmdC levels to total cytosine content or internal standards to account for technical variability .

Q. Recommended Workflow :

Pre-treat DNA with KRuO₄ and β-glucosyltransferase for chemical labeling .

Quantify via LC-MS/MS for baseline accuracy.

Use CE for high-throughput validation.

Advanced: What challenges exist in synthesizing stable 5hmdC derivatives for enzymatic studies?

Answer:

Key challenges include:

- Chemical Instability : The hydroxymethyl group is prone to oxidation. Use photocaged derivatives (e.g., 2-nitrobenzyl or 6-nitropiperonyl groups) to protect the moiety during synthesis. These derivatives remain stable until UV-triggered deprotection .

- Enzymatic Incorporation : DNA polymerases may inefficiently incorporate bulky derivatives. Optimize reaction conditions (e.g., Mg²⁺ concentration, pH) for dCNBTP/dCNPTP (photocaged dNTPs) in PCR or primer extension assays .

- Purity Control : Validate synthetic products via ¹H-NMR and HPLC to ensure >95% purity, as impurities can skew enzymatic activity .

Advanced: How can 5hmdC-protein interaction studies be designed to explore DNA repair mechanisms?

Answer:

- Pull-Down Assays : Immobilize 5hmdC-containing DNA probes and incubate with nuclear lysates. Identify bound proteins (e.g., TDG glycosylase) via mass spectrometry .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics between 5hmdC-modified DNA and repair proteins (e.g., TET2) using Biacore systems .

- Crystallography : Co-crystallize 5hmdC-DNA with proteins and solve structures to map interaction interfaces (e.g., Zhang et al. synthesized Se-derivatives for phasing) .

Key Consideration : Include unmodified and 5-mdC controls to assess specificity.

Advanced: What strategies improve the sensitivity of 5hmdC detection in low-input samples (e.g., single cells)?

Answer:

- Chemical Amplification : Use glucosyltransferase to add biotinylated glucose to 5hmdC, enabling streptavidin-based enrichment prior to MS .

- PCR-Free Sequencing : Apply Tet-assisted bisulfite sequencing (TAB-seq) to avoid DNA degradation, preserving 5hmdC signals .

- Nanopore Sequencing : Directly detect 5hmdC via current signature deviations in Oxford Nanopore platforms, bypassing chemical modification .

Basic: How is 5hmdC distinguished from other cytosine modifications in sequencing data?

Answer:

- Oxidative Bisulfite Sequencing (oxBS-seq) : Treat DNA with bisulfite after KRuO₄ oxidation. 5hmdC is converted to uracil, while 5-mdC remains unchanged, enabling discrimination .

- Anti-5hmdC Antibodies : Use immunoprecipitation (hMeDIP-seq) to enrich 5hmdC regions, followed by sequencing .

Advanced: How do environmental factors (e.g., oxidative stress) influence 5hmdC dynamics in cancer models?

Answer:

- In Vitro Models : Treat cancer cell lines with H₂O₂ or hypoxia mimetics (e.g., CoCl₂). Quantify 5hmdC via MS and correlate with RNA-seq data to identify stress-responsive genes .

- In Vivo Studies : Expose xenograft models to ionizing radiation and profile 5hmdC distribution using TAB-seq. Compare with untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.